molecular formula C16H20N2O4S B5496300 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B5496300
M. Wt: 336.4 g/mol
InChI Key: BAZCFIAUJXRBDP-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O4S and a molecular weight of 336.4060 . This compound is characterized by the presence of a benzenesulfonamide group, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 3,4-diethoxy-N-(pyridin-2-ylmethyl)aniline
  • N-(pyridin-2-ylmethyl)benzenesulfonamide

Uniqueness

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the diethoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-21-15-9-8-14(11-16(15)22-4-2)23(19,20)18-12-13-7-5-6-10-17-13/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCFIAUJXRBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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